4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Quinoline Derivative Synthesis: Quinoline can be synthesized via the Skraup synthesis or other methods involving aniline derivatives.
Triazole Ring Formation: The triazole ring is often formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: Reduction reactions can occur at the quinoline or triazole rings, potentially altering their electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxin or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Reduced quinoline or triazole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, aiding in the formation of metal complexes.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are often studied for their potential as antimicrobial agents.
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a candidate for drug development.
Medicine
Anticancer Research: Potential use in the development of anticancer drugs due to its complex structure and biological activity.
Anti-inflammatory Agents: Possible applications in the development of anti-inflammatory medications.
Industry
Agriculture: Use as a fungicide or pesticide due to its potential biological activity.
Pharmaceuticals: Development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The unique combination of the benzodioxin, quinoline, and triazole rings in 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol provides it with distinct electronic and steric properties, potentially leading to unique biological activities and applications compared to other similar compounds.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c26-19-22-21-18(13-3-5-15-12(10-13)2-1-7-20-15)23(19)14-4-6-16-17(11-14)25-9-8-24-16/h1-7,10-11H,8-9H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSAUZOSBUSRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=CC5=C(C=C4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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